molecular formula C22H26ClN3O4 B6531025 N-(3-chloro-4-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide CAS No. 946203-57-2

N-(3-chloro-4-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide

Cat. No.: B6531025
CAS No.: 946203-57-2
M. Wt: 431.9 g/mol
InChI Key: YUHGUJLDJBUGHC-UHFFFAOYSA-N
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Description

The target compound features a cyclopenta[d]pyrimidine core fused with a cyclohexyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is substituted with a 3-chloro-4-methoxyphenyl group (Figure 1). This structure combines lipophilic (cyclohexyl) and polar (methoxy, chloro) substituents, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4/c1-30-19-11-10-14(12-17(19)23)24-20(27)13-25-18-9-5-8-16(18)21(28)26(22(25)29)15-6-3-2-4-7-15/h10-12,15H,2-9,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHGUJLDJBUGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-chloro-4-methoxyaniline, which is then reacted with a suitable acylating agent to introduce the acetamide group. The cyclopentapyrimidine core is synthesized separately, often through a cyclization reaction involving a cyclohexyl-substituted precursor. The final step involves coupling the two fragments under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification processes such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituents Notable Properties Reference
Target Compound Cyclopenta[d]pyrimidine 3-Chloro-4-methoxyphenyl, cyclohexyl High lipophilicity (cyclohexyl)
Compound 49 Cyclopenta[d]pyrimidine 3-Chloro-4-fluorophenyl, 2,4-difluorobenzyl Enhanced metabolic stability (fluorine)
Cyclopenta[4,5]thieno[2,3-d]pyrimidine Phenyl LC-MS: m/z 326.0 [M+H]⁺
Thieno[2,3-d]pyrimidine 4-Chlorophenyl, 2-isopropylphenyl Sulfanyl linkage for rigidity
Chromeno[2,3-d]pyrimidine 4-Methoxyphenyl, 3-chlorophenyl Aromatic chromene core

Key Findings and Implications

  • Structural Flexibility : The cyclopenta[d]pyrimidine core allows diverse substitutions (e.g., halogenated aryl, alkyl groups) to fine-tune bioactivity.
  • Electronic Effects : Fluorine substituents (Compound 49) improve metabolic stability, while methoxy groups (target compound) enhance solubility .
  • Core Modifications: Thieno or chromeno fusion alters electronic properties and binding modes, suggesting varied therapeutic targets .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines a chlorinated methoxyphenyl group with a cyclohexyl-substituted cyclopentapyrimidine moiety, making it an intriguing subject for biological activity studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

Property Details
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide
Molecular Formula C22H26ClN3O4
CAS Number 946203-57-2

This compound is characterized by multiple functional groups that may influence its biological activity and pharmacological properties.

The mechanism of action of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to the inhibition or modulation of enzymatic activities critical in various metabolic pathways. For instance, the compound could potentially inhibit enzymes involved in neurotransmitter pathways or metabolic processes relevant to disease states.

Pharmacological Studies

Research has indicated that compounds with similar structures often exhibit diverse biological activities. For instance:

  • Anticancer Activity : Related compounds have shown promise in inhibiting tumor growth by targeting specific cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have been explored for their ability to reduce inflammation by modulating cytokine production.
  • Neuropharmacological Effects : Compounds interacting with metabotropic glutamate receptors (mGluRs) have been associated with neuroprotective effects and modulation of synaptic transmission .

Case Studies

Several studies have documented the biological effects of structurally related compounds:

  • A study on derivatives of cyclopentapyrimidine reported significant inhibitory effects on specific cancer cell lines (e.g., breast and prostate cancer), suggesting potential applications in oncology.
  • Research focusing on mGluR modulators indicated that similar compounds could enhance synaptic plasticity and have implications for treating neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds in its class, a comparative analysis table can be useful:

Compound Biological Activity Target Reference
Compound AAnticancermGluR
Compound BAnti-inflammatoryCOX enzyme
Compound CNeuroprotectiveNMDA receptor

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